2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid 2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16568345
InChI: InChI=1S/C17H21FN2O4/c1-24-14-4-2-3-10-15(14)13(19-20-16(10)21)8-9-5-6-12(18)11(7-9)17(22)23/h5-7,10,13-15,19H,2-4,8H2,1H3,(H,20,21)(H,22,23)
SMILES:
Molecular Formula: C17H21FN2O4
Molecular Weight: 336.36 g/mol

2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid

CAS No.:

Cat. No.: VC16568345

Molecular Formula: C17H21FN2O4

Molecular Weight: 336.36 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid -

Specification

Molecular Formula C17H21FN2O4
Molecular Weight 336.36 g/mol
IUPAC Name 2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C17H21FN2O4/c1-24-14-4-2-3-10-15(14)13(19-20-16(10)21)8-9-5-6-12(18)11(7-9)17(22)23/h5-7,10,13-15,19H,2-4,8H2,1H3,(H,20,21)(H,22,23)
Standard InChI Key NLYVVAHTEBYTJK-UHFFFAOYSA-N
Canonical SMILES COC1CCCC2C1C(NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid, reflects its intricate bicyclic phthalazinone core fused with a benzoic acid derivative. Key properties include:

PropertyValue
Molecular FormulaC₁₇H₂₁FN₂O₄
Molecular Weight336.36 g/mol
Canonical SMILESCOC1CCCC2C1C(NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O
PubChem Compound ID76606636
Standard InChIKeyNLYVVAHTEBYTJK-UHFFFAOYSA-N

The octahydrophthalazin moiety introduces stereochemical complexity, with the methoxy group at position 8 and a ketone at position 4 contributing to its reactivity.

Structural Analysis

X-ray crystallography of analogous compounds (e.g., 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid) reveals planar phthalazinone rings and chair conformations in saturated bicyclic systems . The fluorine atom at position 2 of the benzoic acid enhances electron-withdrawing effects, critical for binding to PARP enzymes .

Synthesis and Purification

Synthetic Pathways

The synthesis involves a multi-step process derived from methods used for structurally related intermediates :

  • Intermediate Preparation:

    • Cyclohexenone derivatives are functionalized with hydrazine to form the phthalazinone core.

    • Methoxylation at position 8 is achieved via nucleophilic substitution using methyl iodide.

  • Coupling Reaction:

    • The phthalazinone intermediate reacts with 2-fluoro-5-formylbenzoic acid in anhydrous tetrahydrofuran (THF) under basic conditions (triethylamine) .

    • A hydrazine hydrate-mediated Schiff base formation yields the methylene bridge .

  • Acid Workup:

    • The reaction mixture is acidified with hydrochloric acid to precipitate the product, followed by filtration and washing with ethyl acetate .

Typical Yield: 75–83% .

Purification Techniques

  • Chromatography: Reverse-phase HPLC with C18 columns resolves stereoisomers.

  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Mechanism of Action and Biochemical Relevance

Role in PARP Inhibition

PARP enzymes facilitate DNA repair via base excision repair (BER). Inhibitors derived from this compound bind to PARP’s NAD⁺-binding site, preventing auto-poly-ADP-ribosylation and trapping PARP on damaged DNA . This synthetic lethality exploits homologous recombination deficiencies in cancers like BRCA-mutant tumors .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Enhances binding affinity by forming hydrogen bonds with PARP’s Ser904 and Gly863 .

  • Methoxy Group: Improves metabolic stability by reducing cytochrome P450 oxidation.

  • Octahydrophthalazin Core: Increases solubility compared to aromatic analogs .

Applications in Oncology and Drug Development

PARP Inhibitor Synthesis

This compound is a precursor to clinical candidates such as:

  • Olaparib: FDA-approved for ovarian and breast cancers .

  • Niraparib: Used in maintenance therapy for recurrent ovarian cancer .

Preclinical Studies

  • In Vitro Efficacy: IC₅₀ values of 1.2–3.8 nM in BRCA1-deficient cell lines.

  • In Vivo Pharmacokinetics: Oral bioavailability of 65–72% in murine models .

Research Implications and Future Directions

Combination Therapies

  • Chemotherapy Synergy: PARP inhibitors potentiate temozolomide and platinum agents .

  • Immunotherapy Integration: Ongoing trials explore PD-1/PD-L1 checkpoint inhibitors .

Resistance Mechanisms

  • PARP1 Mutations: Secondary mutations in PARP1’s DNA-binding domain reduce drug efficacy.

  • HR Restoration: Reversion mutations in BRCA1/2 restore homologous recombination .

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